molecular formula C10H13NO3 B1415117 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 24667-06-9

1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1415117
CAS No.: 24667-06-9
M. Wt: 195.21 g/mol
InChI Key: IBBHEXXKVUJJEO-UHFFFAOYSA-N
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Description

1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (commonly referred to as EDMPCA) is a compound that belongs to the dihydropyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of EDMPCA, highlighting its cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₃NO₃
  • CAS Number : 30533041
  • Molecular Weight : 197.22 g/mol

Cytotoxicity

Recent studies have demonstrated that EDMPCA exhibits significant cytotoxic activity against various cancer cell lines. A notable study assessed its effects on the HCT-15 colon cancer cell line, where it displayed an IC50 value of 9.24 µM, indicating potent inhibitory effects on tumor growth.

CompoundIC50 (µM)Cell Line
EDMPCA9.24 ± 0.9HCT-15
Compound 3a7.94 ± 1.6HCT-15
Compound 3f15.47 ± 0.72HCT-15

The cytotoxic effects were further evaluated through in silico studies that suggested a strong interaction with proteins involved in apoptosis pathways, particularly PARP-1, enhancing its potential as an antineoplastic agent .

Antimicrobial Activity

EDMPCA has also been investigated for its antimicrobial properties. A study focusing on a library of dihydropyridine derivatives reported that compounds similar to EDMPCA showed significant activity against various bacterial strains, including Staphylococcus aureus. The mechanism was attributed to the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

The biological activity of EDMPCA is primarily linked to its ability to induce apoptosis in cancer cells and inhibit bacterial growth through enzyme inhibition:

  • Apoptosis Induction : The compound's interaction with PARP-1 suggests that it may facilitate programmed cell death in cancer cells by disrupting DNA repair mechanisms.
  • Enzyme Inhibition : The antimicrobial effects are likely due to the compound's binding affinity for DNA gyrase, which is essential for bacterial DNA replication and transcription.

Study 1: Cytotoxic Effects on HCT-15 Cells

A comprehensive study evaluated the cytotoxicity of various dihydropyridine derivatives against HCT-15 cells. Among these, EDMPCA exhibited a promising IC50 value, suggesting its potential as an effective chemotherapeutic agent. The study utilized both experimental assays and computational modeling to predict the compound's behavior in biological systems .

Study 2: Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of EDMPCA derivatives against Staphylococcus aureus. The results indicated that these compounds could serve as lead candidates for developing new antibiotics due to their effective inhibition of bacterial growth through specific enzyme targeting .

Properties

IUPAC Name

1-ethyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-11-7(3)5-6(2)8(9(11)12)10(13)14/h5H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBHEXXKVUJJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652727
Record name 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24667-06-9
Record name 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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